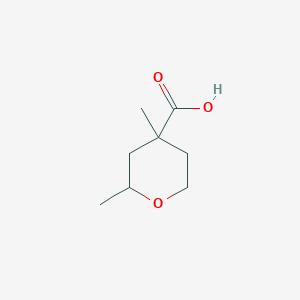

2,4-Dimethyloxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Dimethyloxane-4-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It’s used for research purposes .

Molecular Structure Analysis

Carboxylic acids, like “this compound”, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which can result in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Applications De Recherche Scientifique

1. Hydrogen-Bonded Dimer Formation

2,4-Dimethylbenzoic acid, a molecule related to 2,4-Dimethyloxane-4-carboxylic acid, forms hydrogen-bonded dimers. These dimers are characterized by a twisted carboxyl group relative to the benzene ring and show how steric strains are released depending on substituents' positions and numbers (Gliński et al., 2008).

2. Molecular Recognition and Hydrogen Bonding

A study on 2,2-dimethylbutynoic acid, similar to this compound, demonstrated its ability to form intermolecular hydrogen bonds, crucial in molecular recognition processes (Wash et al., 1997).

3. Tautomerism and Dynamics in Molecular Crystals

Carboxylic acid dimers, like those formed by this compound derivatives, display tautomerism-driven proton disorder in solid states, influencing polymorphism and molecular dynamics (Middlemiss et al., 2007).

4. Supramolecular Structures

Compounds structurally related to this compound, like 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane, form supramolecular structures with unique optical and thermal properties, highlighting their potential in material science (Zaltariov et al., 2014).

5. Photoreleasable Protecting Groups

2,5-Dimethylphenacyl, related to this compound, has been identified as an effective photoreleasable protecting group for carboxylic acids, showcasing its application in photochemistry and molecular release technologies (Klan et al., 2000).

6. C-H Bond Carboxylation

N,N-Dimethyloxamic acid, analogous to this compound, has been employed in palladium-catalyzed C-H bond carboxylation, highlighting its potential in synthetic chemistry and molecular transformations (Wu et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dimethyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWVDRYEJZPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)

![N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2414672.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)